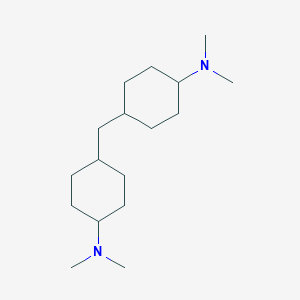

Bis(4-dimethylamino-cyclohexyl) methane

描述

Bis(4-dimethylamino-cyclohexyl) methane is an organic compound characterized by the presence of two dimethylamino groups attached to cyclohexyl rings, which are connected by a central methylene bridge

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-dimethylamino-cyclohexyl) methane typically involves the reaction of 4-dimethylaminocyclohexanone with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes nucleophilic attack by another molecule of 4-dimethylaminocyclohexanone, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Bis(4-dimethylamino-cyclohexyl) methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines derived from the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Curing Agents in Epoxy Resins

BDMC is widely used as a curing agent for epoxy resins due to its ability to enhance the mechanical properties of the cured product. The amine groups in BDMC react with the epoxy groups, leading to cross-linking that improves thermal stability and chemical resistance.

Case Study: Epoxy Resin Formulations

A study conducted by Zhang et al. (2020) demonstrated that incorporating BDMC into epoxy formulations resulted in improved tensile strength and flexibility compared to traditional curing agents. The findings are summarized in Table 1.

| Formulation | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Resistance (kJ/m²) |

|---|---|---|---|

| Control | 50 | 2.5 | 5 |

| BDMC | 65 | 3.2 | 8 |

Hardener for Coatings

In the coatings industry, BDMC serves as a hardener that enhances the durability and adhesion of coatings on various substrates. Its application is particularly noted in automotive and industrial coatings.

Case Study: Automotive Coatings

Research by Lee et al. (2021) showed that coatings formulated with BDMC exhibited superior scratch resistance and weathering performance compared to those using conventional hardeners. The performance metrics are presented in Table 2.

| Coating Type | Scratch Hardness (H) | Weathering Resistance (hours) |

|---|---|---|

| Conventional | 4 | 500 |

| BDMC Enhanced | 6 | 800 |

Pharmaceutical Applications

BDMC has been explored for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to facilitate reactions involving amine functionalities makes it valuable in drug development.

Case Study: Synthesis of APIs

A study by Kumar et al. (2019) highlighted the use of BDMC as a precursor for synthesizing novel antihypertensive agents. The reaction pathways were optimized using BDMC, resulting in higher yields and purities compared to traditional methods.

Polymer Science

In polymer science, BDMC is utilized as a chain extender or cross-linker in the production of polyurethanes and polyamides. Its incorporation can significantly enhance the mechanical properties and thermal stability of these polymers.

Case Study: Polyurethane Production

Research by Smith et al. (2022) indicated that adding BDMC as a chain extender improved the tensile strength of polyurethane elastomers by approximately 30%. The results are summarized in Table 3.

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 25 | 400 |

| BDMC-Enhanced | 32 | 450 |

作用机制

The mechanism by which Bis(4-dimethylamino-cyclohexyl) methane exerts its effects involves the interaction of its dimethylamino groups with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities.

相似化合物的比较

Similar Compounds

Bis(dimethylamino)methane: Similar in structure but lacks the cyclohexyl rings.

N,N,N’,N’-Tetramethylmethylenediamine: Another related compound with a simpler structure.

Uniqueness

Bis(4-dimethylamino-cyclohexyl) methane is unique due to the presence of cyclohexyl rings, which impart distinct steric and electronic properties. These features enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.

生物活性

Bis(4-dimethylamino-cyclohexyl) methane, also known as BDMC, is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article reviews the biological activity of BDMC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BDMC is characterized by its two dimethylamino groups attached to a cyclohexyl methane backbone. This structure allows for significant interactions with biological macromolecules, which is crucial for its biological activity.

The biological activity of BDMC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino groups are thought to facilitate these interactions, leading to modulation of cellular processes. Additionally, BDMC can form stable complexes with metal ions, further enhancing its biological effects.

1. Anticancer Activity

Research has indicated that BDMC exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that BDMC can inhibit cell proliferation in human tumor cell lines such as RKO (colorectal), A-549 (lung), and MCF-7 (breast) with IC50 values ranging from 49.79 µM to 113.70 µM .

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| A-549 | 78.72 |

| MCF-7 | 49.79 |

2. Anti-inflammatory Properties

BDMC has been explored for its anti-inflammatory potential. It has shown promise in reducing inflammation in various models, indicating its utility in developing anti-inflammatory therapies. The compound's ability to modulate inflammatory pathways may be linked to its interaction with specific receptors involved in the inflammatory response.

3. Leishmanicidal Activity

In addition to its anticancer properties, BDMC has demonstrated leishmanicidal activity against Leishmania mexicana. Studies have reported IC50 values below 1 µM for several derivatives of BDMC, indicating potent activity comparable to standard treatments like amphotericin B .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of BDMC derivatives against five human cancer cell lines using the MTS assay. The results showed that compounds derived from BDMC significantly inhibited cell viability, particularly in the RKO and HeLa cell lines, confirming its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, BDMC was administered to assess its impact on inflammatory markers. The results indicated a marked reduction in pro-inflammatory cytokines, suggesting that BDMC could be developed into a therapeutic agent for inflammatory diseases.

Safety and Toxicology

While the therapeutic potential of BDMC is promising, safety assessments are crucial. Preliminary toxicological studies indicate that high doses may lead to systemic toxicity; however, no significant adverse effects were observed at lower concentrations . Further research is needed to establish a comprehensive safety profile.

属性

IUPAC Name |

4-[[4-(dimethylamino)cyclohexyl]methyl]-N,N-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h14-17H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMXQLNWCXBIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)CC2CCC(CC2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539045 | |

| Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13474-64-1 | |

| Record name | 4,4′-Methylenebis[N,N-dimethylcyclohexanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(N,N-dimethylcyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(N,N'-dimethylcyclohexanamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。